1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system. The presence of a methoxybenzylthio group and a methyl group further adds to its structural complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
12-[(3-methoxyphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-19-14(21)13-12(6-7-23-13)20-15(19)17-18-16(20)24-9-10-4-3-5-11(8-10)22-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWVINJAKDTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thieno ring: This can be achieved through the cyclization of appropriate starting materials under specific conditions.
Introduction of the triazolo and pyrimidine rings: This step involves the formation of the fused ring system through a series of condensation and cyclization reactions.
Attachment of the methoxybenzylthio group: This is typically done through a nucleophilic substitution reaction where the methoxybenzylthio group is introduced to the fused ring system.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxybenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Due to its potential biological activities, this compound is being explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-b]tetrazine-based compounds: These compounds share a similar fused ring system and have been studied for their energetic properties.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: These compounds have shown potential as anticancer agents.
[1,2,3]triazolo[4,5-d]pyrimidine derivatives: These compounds have been evaluated for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
Biological Activity
1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. Its unique structure, featuring a thieno ring fused with triazolo and pyrimidine rings, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound exhibits significant structural complexity due to the presence of multiple functional groups that may influence its biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer activity of compounds similar to this compound. For instance, derivatives of thienotriazolopyrimidines have shown promising results in inhibiting cell growth across various cancer cell lines. The National Cancer Institute (NCI) has conducted extensive screenings on related compounds, revealing their potential effectiveness against a range of cancers including lung, breast, and colon cancers.
Table 1: Anticancer Activity Screening Results
| Compound | Cancer Cell Line | % Growth Inhibition |
|---|---|---|
| 3a | Leukemia | 89.22% |
| 3b | Non-small Cell Lung | 92.96% |
| 3c | Colon Cancer | 90.33% |
| 3d | CNS Cancer | 85.72% |
| 3e | Melanoma | 76.74% |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thieno and triazolo rings may facilitate binding to these targets, potentially leading to inhibition of critical pathways involved in cell proliferation and survival.
Case Studies
In a study published by the National Cancer Institute (NCI), several derivatives of thienotriazolopyrimidines were screened for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as . The screening included a comprehensive panel covering almost all types of human cancers.
Example Case Study
One notable case study involved the synthesis and evaluation of a series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. These compounds were tested against a panel of 60 cancer cell lines under standardized conditions set by the NCI. The results demonstrated varying degrees of growth inhibition across different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
